molecular formula C15H23NO2 B3045564 Benzamide, 2-hydroxy-N-octyl- CAS No. 109972-90-9

Benzamide, 2-hydroxy-N-octyl-

Cat. No. B3045564
M. Wt: 249.35 g/mol
InChI Key: AWDSLMQQQKGDSD-UHFFFAOYSA-N
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Patent
US04795832

Procedure details

N-octyl salicylic acid amide was prepared, using the process described in Example 1, from salicylic acid methyl ester and n-octylamine (quantities used 1 mole:1 mole) and purified and recrystallized in the same way as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].[CH2:12]([NH2:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:12]([NH:20][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
recrystallized in the same way

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)NC(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.